molecular formula C20H10F2N4O2S3 B2507946 N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476644-05-0

N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No. B2507946
CAS RN: 476644-05-0
M. Wt: 472.5
InChI Key: XXGBJRUXBVFUOI-UHFFFAOYSA-N
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Description

The compound N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their wide range of applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of related thiophene derivatives.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves reactions of precursor compounds with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The detailed synthesis procedures are crucial for obtaining the desired compounds with high purity and yield. The synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, another related compound, was also reported and characterized by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analysis . X-ray diffraction methods provide detailed insights into the crystal structure, as seen in the study of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which crystallizes in the monoclinic space group with specific cell parameters .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of these compounds can be influenced by the presence of substituents on the thiophene ring, as well as the nature of the functional groups attached to it. The papers provided do not detail specific reactions for this compound, but the reported synthesis and characterization of related compounds suggest a range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are determined by their molecular structure. For example, the presence of fluorine atoms and amide groups can significantly affect the compound's polarity, solubility, and stability. The crystal structure analysis of related compounds provides information on intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and solubility . The pharmacological activities of some thiophene derivatives have been evaluated, showing significant antiarrhythmic, serotonin antagonist, and antianxiety activities, which are indicative of their potential therapeutic applications .

Scientific Research Applications

Electronic and Photovoltaic Applications

Compounds structurally related to N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide have been used as non-fullerene electron acceptors in solution-processable bulk-heterojunction solar cells, demonstrating promising power conversion efficiencies. For example, a solution-processable, non-fullerene electron acceptor comprised of dibenzosilole and 1,3-indanedione building blocks has shown a power conversion efficiency of 2.76% when used with conventional donor polymers in solar cells (Patil et al., 2015).

Advanced Material Synthesis

The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from various precursors have been reported, showcasing the development of materials with desirable thermal stability and solubility properties. Such research underscores the potential for synthesizing novel polymers with specific functionalities for high-performance applications (Hsiao, Yang, & Lin, 1999).

Fluorescence and Optical Properties

Fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles have been prepared, characterized, and studied for their electro-optical properties. The incorporation of specific heteroaromatic units has been found to influence the optical and redox properties of these materials, indicating potential applications in optoelectronic devices (Palai et al., 2014).

Chemical Stability and Reactivity

Research on N-heterocyclic carbenes (NHCs) with increased π-acceptor character, featuring N-fluorophenyl substituents, has provided insights into the stability and reactivity of potential NHC precursors. These studies contribute to the understanding of the molecular structure-stability relationships essential for developing new catalysts and reagents in organic synthesis (Hobbs et al., 2010).

High-Performance Polymers

The synthesis of fluorine-containing polybenzoxazoles from specific precursors highlights advancements in creating high-performance polymers with excellent thermal stability. Such materials are of interest for aerospace, automotive, and electronics industries due to their superior mechanical and thermal properties (Jun-qing, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. Benzo[d]thiazoles are found in a variety of biologically active compounds and could interact with biological systems in numerous ways .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Benzo[d]thiazoles are found in a variety of pharmaceuticals and agrochemicals, suggesting potential uses in these areas .

properties

IUPAC Name

2-N,5-N-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2N4O2S3/c21-9-1-3-11-15(7-9)30-19(23-11)25-17(27)13-5-6-14(29-13)18(28)26-20-24-12-4-2-10(22)8-16(12)31-20/h1-8H,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBJRUXBVFUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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